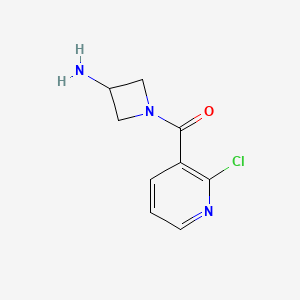
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone
Übersicht
Beschreibung
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone is a synthetic compound that combines azetidine and pyridine structures, making it a subject of interest in medicinal chemistry. This compound has been explored for its potential biological activities, including its role as an enzyme inhibitor and its antiproliferative effects in cancer research.
- IUPAC Name: this compound
- Molecular Formula: C9H10ClN3O
- Molecular Weight: 211.65 g/mol
- CAS Number: 2098010-55-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity, which leads to various pharmacological effects.
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activities against cancer cell lines, particularly breast cancer cells such as MCF-7. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.
Case Study:
A study investigating azetidine derivatives reported that certain analogues showed potent antiproliferative effects in MCF-7 cells, with IC50 values indicating effective inhibition of cell growth . This suggests that this compound could be further explored as a lead compound for developing anticancer agents.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various kinases involved in cellular signaling pathways. For instance, derivatives with similar structures have shown inhibitory effects on MAP kinase interacting kinases (MNK), which are implicated in cancer and inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiproliferative, Enzyme Inhibition |
| (3-Aminoazetidin-1-yl)(2-bromopyridin-4-yl)methanone | Structure | Similar activity profile; potential for increased potency |
| (3-Aminoazetidin-1-yl)(2-fluoropyridin-4-yl)methanone | Structure | Different electronic properties; may affect binding affinity |
Research Findings
Research has highlighted the importance of substituent variations on the azetidine and pyridine rings, affecting the compound's biological activity. For example, modifications at the 2-position of the pyridine ring can lead to enhanced interactions with biological targets, potentially increasing efficacy against specific pathways involved in disease processes .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-7(2-1-3-12-8)9(14)13-4-6(11)5-13/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGFVFWXADEOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















